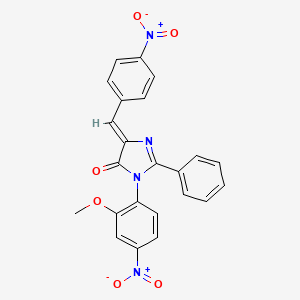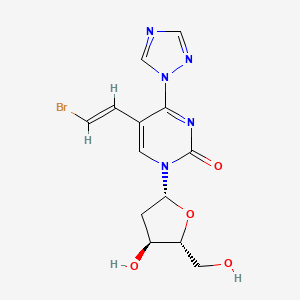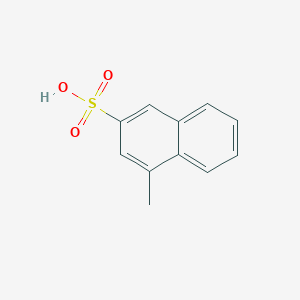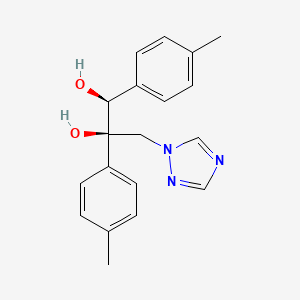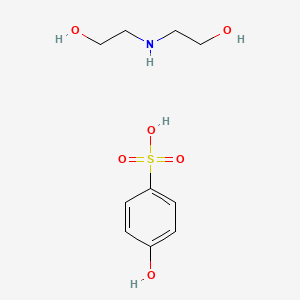
Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H23NNa2O6P2. It is known for its unique structure, which includes a 3,5,5-trimethylhexyl group and a bis(methylene)diphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of certain materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Disodium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
Disodium etidronate: Another diphosphonate compound used in the treatment of bone diseases.
Disodium pamidronate: A bisphosphonate used to prevent bone loss.
Disodium alendronate: Commonly used in the treatment of osteoporosis.
Propriétés
Numéro CAS |
94087-53-3 |
|---|---|
Formule moléculaire |
C11H25NNa2O6P2 |
Poids moléculaire |
375.25 g/mol |
Nom IUPAC |
disodium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
KOCVQJZDKXHOBW-UHFFFAOYSA-L |
SMILES canonique |
CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



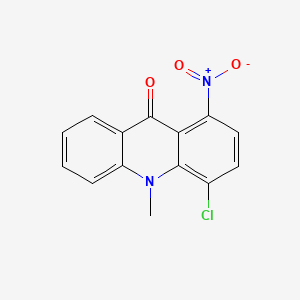

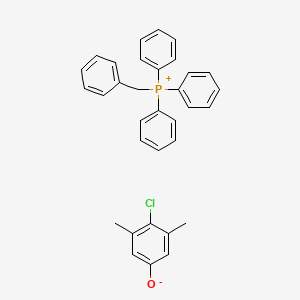
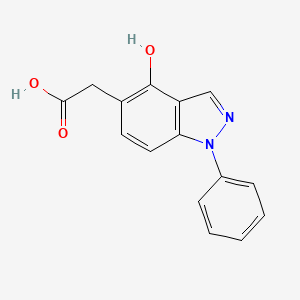
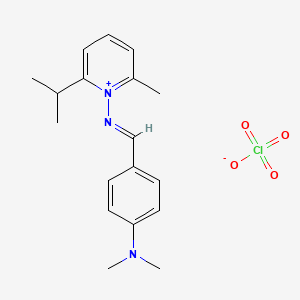

![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
